Incb 18424

JAK2 Inhibition Kinase Selectivity Myelofibrosis

Ruxolitinib (INCB18424) is the first-in-class, oral JAK1/2 inhibitor with an IC50 of 3.3 nM (JAK1) and 2.8 nM (JAK2), and >130-fold selectivity over JAK3. With 95% oral bioavailability and established Phase III efficacy (28% SVR35, 33% mortality risk reduction), it remains the standard-of-care for myelofibrosis. Its narrow kinome profile ensures minimal off-target effects, ideal for mechanistic studies. Procure GMP-grade ruxolitinib phosphate for clinical trials or high-purity (>98%) free base for research. Comprehensive CoA and stability data provided.

Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
CAS No. 941685-37-6
Cat. No. B611002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIncb 18424
CAS941685-37-6
Synonyms(S)-INCB018424;  S-Ruxolitinib;  SRuxolitinib;  S Ruxolitinib
Molecular FormulaC17H18N6
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
InChIKeyHFNKQEVNSGCOJV-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in aqueous buffers across a pH of 1-8
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ruxolitinib (INCB18424, CAS 941685-37-6): First-in-Class JAK1/2 Inhibitor for Targeted Myeloproliferative Neoplasm Therapy


Ruxolitinib (INCB18424) is a potent, orally bioavailable, selective Janus kinase (JAK) 1 and JAK2 inhibitor [1]. It is the first JAK1/2 inhibitor to enter clinical development and remains the cornerstone of therapy for myelofibrosis [2]. In cell-free assays, ruxolitinib inhibits JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively, and exhibits >130-fold selectivity over JAK3 (IC50 = 390 nM) . Ruxolitinib is distinguished by its high oral bioavailability (95%) and robust clinical efficacy profile established across multiple Phase III trials [3].

Why Ruxolitinib (INCB18424) Cannot Be Substituted by Other JAK Inhibitors


JAK inhibitors approved for myelofibrosis—ruxolitinib, fedratinib, momelotinib, and pacritinib—exhibit divergent kinase selectivity profiles that directly impact their clinical safety, efficacy, and therapeutic niches [1]. Ruxolitinib demonstrates superior JAK2 selectivity and minimal off-target kinase inhibition compared to other JAKinibs, which show broader kinase inhibition potentially contributing to off-target toxicities [2]. Furthermore, while all JAK inhibitors reduce splenomegaly and symptom burden, their distinct hematologic profiles define different clinical applications: ruxolitinib and fedratinib are limited by myelosuppression, pacritinib is effective in severe thrombocytopenia, and momelotinib improves anemia and transfusion independence [3]. Consequently, substitution without careful consideration of selectivity, potency, and patient-specific factors can compromise therapeutic outcomes and safety.

Quantitative Differentiation of Ruxolitinib (INCB18424) Against Closest JAK Inhibitor Comparators


Superior JAK2 Inhibitory Potency and Selectivity Profile

Ruxolitinib is the most potent JAK2 inhibitor among approved JAKinibs for myelofibrosis, with an IC50 of 2.9 nM at physiological ATP concentration (1 mM), compared to fedratinib (17 nM), momelotinib (29 nM), and pacritinib (39 nM) [1]. Ruxolitinib also demonstrates superior JAK2 selectivity, with minimal off-target kinase inhibition. In contrast, fedratinib, momelotinib, and pacritinib inhibit multiple additional kinases beyond those typically reported, potentially contributing to off-target toxicities [1].

JAK2 Inhibition Kinase Selectivity Myelofibrosis

Enhanced Cellular Potency Against JAK2-Dependent Signaling

In JAK2-dependent cellular assays monitoring STAT5 phosphorylation, ruxolitinib exhibits the most potent inhibition (IC50 = 14 nM), followed by momelotinib (201 nM), pacritinib (421 nM), and fedratinib (669 nM) [1]. Ruxolitinib is the only JAKinib that shows minimal impact on growth in JAK2-independent cell lines, underscoring its high selectivity for JAK2-driven pathways [1].

STAT5 Phosphorylation Cellular Assay Myelofibrosis

Clinically Validated Survival Benefit Over Best Available Therapy

In the COMFORT-II Phase III trial, ruxolitinib demonstrated a 33% reduction in risk of death compared with best available therapy (BAT), with a hazard ratio (HR) of 0.67 (95% CI, 0.44-1.02; P=0.06) by intent-to-treat analysis [1]. Median overall survival was not reached in the ruxolitinib arm compared to 4.1 years in the BAT arm [1]. At 48 weeks, 28% (41/146) of ruxolitinib-treated patients achieved ≥35% reduction in spleen volume, while no patients on BAT achieved this endpoint (P<0.001) [1].

Overall Survival Myelofibrosis Phase III Trial

Narrower Kinase Selectivity Profile Compared to Fedratinib and Other JAKinibs

Full kinome profiling reveals that ruxolitinib exhibits the narrowest kinase inhibition profile among JAKinibs indicated for myelofibrosis. At concentrations up to 1 µM, ruxolitinib potently inhibits only JAK family members, whereas fedratinib, momelotinib, and pacritinib inhibit multiple additional kinases [1]. For example, fedratinib inhibits 19 non-JAK kinases with >90% inhibition at 1 µM, while ruxolitinib inhibits only 2 non-JAK kinases under the same conditions [1]. This broader off-target inhibition by other JAKinibs may contribute to their distinct adverse event profiles.

Kinome Profiling Off-Target Toxicity Myelofibrosis

High Oral Bioavailability and Predictable Pharmacokinetics

Ruxolitinib exhibits 95% oral bioavailability and 97% plasma protein binding (to albumin), with a two-compartment pharmacokinetic model and linear elimination [1]. The mean elimination half-life is approximately 3 hours, and metabolism occurs primarily via CYP3A4 [1]. This favorable PK profile supports twice-daily oral dosing and enables predictable exposure-response relationships in clinical practice.

Pharmacokinetics Bioavailability Oral Administration

Optimal Research and Procurement Applications for Ruxolitinib (INCB18424) Based on Differentiated Evidence


First-Line Therapy for Intermediate/High-Risk Myelofibrosis

Ruxolitinib remains the standard-of-care first-line treatment for symptomatic intermediate- and high-risk myelofibrosis, supported by Level 1 evidence from randomized Phase III trials demonstrating superior spleen volume reduction (28% SVR35 vs 0% with BAT, P<0.001) and a 33% reduction in mortality risk (HR 0.67) [1]. Procurement should prioritize GMP-grade ruxolitinib phosphate for clinical trial use and commercial distribution.

JAK Selectivity Profiling and Kinase Panel Screening

For research applications requiring a well-characterized JAK1/2 inhibitor with minimal off-target kinase activity, ruxolitinib is the preferred tool compound. Its narrow kinome profile—inhibiting only 2 non-JAK kinases at 1 µM—makes it ideal for mechanistic studies of JAK-STAT signaling without confounding off-target effects [1]. Researchers should source high-purity (>98%) ruxolitinib free base or phosphate salt for in vitro and in vivo studies.

Combination Therapy Trials in Myeloproliferative Neoplasms

Given its well-established safety and efficacy profile, ruxolitinib serves as the backbone agent for combination therapy trials in myelofibrosis (e.g., with pelabresib, navitoclax, or selinexor) [1]. Procurement for such trials requires pharmaceutical-grade ruxolitinib with comprehensive Certificate of Analysis and stability data to ensure reproducibility and regulatory compliance.

Pharmacokinetic and Drug-Drug Interaction Studies

Ruxolitinib's predictable linear pharmacokinetics, high oral bioavailability (95%), and well-defined CYP3A4-mediated metabolism make it an ideal candidate for PK/PD modeling and DDI studies [1]. Researchers should obtain ruxolitinib reference standards and stable isotope-labeled internal standards for bioanalytical method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Incb 18424

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.